molecular formula C21H26N2O3 B2703701 8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 1949035-78-2

8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile

Cat. No.: B2703701
CAS No.: 1949035-78-2
M. Wt: 354.45
InChI Key: HPRILICYNCGKNI-UHFFFAOYSA-N
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Description

8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[55]undecane-7-carbonitrile is a complex organic compound characterized by its unique spiro structure

Preparation Methods

The synthesis of 8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves multiple steps, typically starting with the preparation of the oxolan-3-yl benzoyl precursor. The synthetic route often includes the formation of the spiro structure through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other spiro derivatives with varying substituents. For example:

Properties

IUPAC Name

8-[3-(oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c22-14-19-21(8-1-2-11-26-21)9-4-10-23(19)20(24)17-6-3-5-16(13-17)18-7-12-25-15-18/h3,5-6,13,18-19H,1-2,4,7-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRILICYNCGKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCN(C2C#N)C(=O)C3=CC=CC(=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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